AS2521780
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AS2521780 is a novel and selective inhibitor of protein kinase C theta (PKCθ), a crucial signaling enzyme involved in the activation of T lymphocytes. This compound has shown significant potential in prolonging allograft survival in both rat and non-human primate models, making it a promising candidate for therapeutic applications in transplantation and immune-related disorders .
Vorbereitungsmethoden
The synthesis of AS2521780 involves chemical optimization based on the activity-structure relationship approach. The specific synthetic routes and reaction conditions are proprietary to Astellas Pharma Inc., the company that developed this compound . Industrial production methods for this compound are not publicly disclosed, but they likely involve standard pharmaceutical manufacturing processes to ensure high purity and consistency.
Analyse Chemischer Reaktionen
AS2521780 undergoes various chemical reactions, primarily focusing on its interaction with protein kinase C isozymes. It exhibits potent inhibition of recombinant human PKCθ enzyme activity with an IC50 of 0.48 nM, which is significantly higher than its inhibition of other PKC isoforms . The compound also suppresses CD3/CD28-induced Interleukin-2 (IL-2) gene transcription in Jurkat T cells and the proliferation of human primary T cells . Common reagents and conditions used in these reactions include CD3/CD28 antibodies and Jurkat T cells in vitro.
Wissenschaftliche Forschungsanwendungen
AS2521780 has been extensively studied for its applications in scientific research, particularly in the fields of immunology and transplantation. It has demonstrated the ability to prolong cardiac and renal allograft survival in rat and non-human primate models, both as a monotherapy and in combination with other immunosuppressive agents like FK506 and mycophenolate mofetil (MMF) . Additionally, this compound has shown efficacy in reducing paw swelling in a rat model of adjuvant-induced arthritis, indicating its potential use in treating inflammatory conditions .
Wirkmechanismus
AS2521780 exerts its effects by selectively inhibiting PKCθ, a key enzyme in T-cell activation. By inhibiting PKCθ, this compound suppresses the transcription of IL-2 and the proliferation of T cells, thereby modulating the immune response . This selective inhibition is achieved through the compound’s high affinity for PKCθ, with minimal effects on other PKC isoforms . The molecular targets and pathways involved include the CD3/CD28 signaling pathway and the downstream production of cytokines like IL-2.
Vergleich Mit ähnlichen Verbindungen
AS2521780 is unique in its high selectivity for PKCθ compared to other PKC inhibitors. Similar compounds include:
PKCε inhibitors: These inhibitors target PKC epsilon and have different applications in cancer and cardiovascular diseases.
PKCα inhibitors: These inhibitors target PKC alpha and are studied for their roles in various cellular processes, including cell proliferation and differentiation.
PKCδ inhibitors: These inhibitors target PKC delta and are investigated for their potential in treating cancer and inflammatory diseases.
This compound stands out due to its potent and selective inhibition of PKCθ, making it a valuable tool for studying T-cell-mediated immunity and potential therapeutic applications in transplantation and autoimmune diseases.
Eigenschaften
CAS-Nummer |
1214726-89-2 |
---|---|
Molekularformel |
C30H41N7OS |
Molekulargewicht |
547.77 |
IUPAC-Name |
4-({[(1R,3R,4s,5S)-4-{[(trans-4-Hydroxycyclohexyl) methyl]amino}adamantan-1-yl]methyl}amino)-2-({[2-(methylsulfanyl)pyridin-3-yl]methyl}amino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37)/t19-,20?,22-,23+,25-,26+,30+ |
InChI-Schlüssel |
YMYFRDZTZVZUPF-BTBPLRBESA-N |
SMILES |
N#CC1=CN=C(NCC2=CC=CN=C2SC)N=C1NC[C@]34C[C@]5([H])[C@H](NC[C@H]6CC[C@H](O)CC6)[C@@](C4)([H])CC(C5)C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AS-2521780; AS 2521780; AS2521780 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.